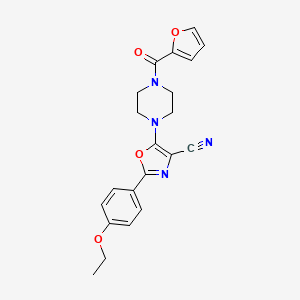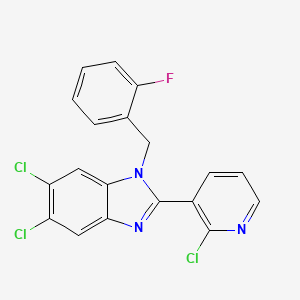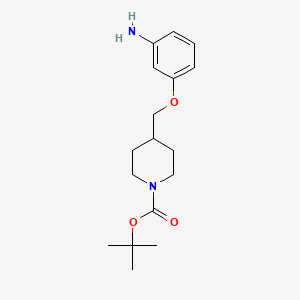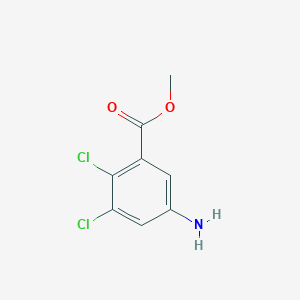
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide is a synthetic molecule that appears to be related to various pyrazole and indole derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can offer insights into its possible characteristics and applications.
Synthesis Analysis
The synthesis of related compounds involves the creation of new chemical entities that combine different pharmacophores to enhance biological activity. For instance, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones involves characterizing the compounds using 1H NMR, 13C NMR, Mass, and IR spectral studies . Similarly, the synthesis of novel indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones is performed to evaluate their biological activities . These methods could potentially be applied to the synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide, ensuring the correct structure and purity of the compound.
Molecular Structure Analysis
The molecular structure of related compounds is crucial for their biological activity. For example, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides is studied using X-ray crystallography and NMR, revealing that the keto form is preferred in the crystalline state and in DMSO . This information is essential for understanding the preferred conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of similar compounds is explored through various reactions. N-Allyl-5-amino-1H-pyrazole-4-carboxamides undergo cyclization reactions to yield different products depending on the reagents and conditions used . These reactions demonstrate the versatility of pyrazole derivatives in chemical synthesis, which could be relevant for the derivatization or functionalization of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their structure and can influence their biological activities. The antibacterial, anti-inflammatory, and antioxidant activities of the synthesized chalcone hybrids are evaluated, showing moderate to good activities . The inhibition of reactive oxygen species (ROS) generation and antioxidant activity of indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones are also assessed, with some compounds showing potent activities . These properties are important for the potential therapeutic applications of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Pharmacology
Antituberculosis Activity : Multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis pose significant treatment challenges. Research suggests that a regimen combining at least four drugs to which the Mycobacterium tuberculosis isolate is likely to be susceptible is recommended. This includes the use of pyrazinamide as part of the drug combination, highlighting the importance of pyrazine derivatives in tuberculosis treatment (Caminero et al., 2010).
Synthesis of Biologically Active Compounds : Pyrazole and its derivatives, including pyrazin-2-yloxy compounds, have been extensively studied for their biological activities. These compounds are known for their anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis and functionalization of pyrazole derivatives are crucial for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Organic Synthesis and Catalysis
- Heterocyclic N-oxide Derivatives : The synthesis and applications of heterocyclic N-oxide derivatives, such as those derived from pyrazine, have been explored due to their utility in organic synthesis, catalysis, and medicinal applications. These derivatives exhibit a wide range of functionalities and have been employed in the development of metal complexes, catalysts, and drug molecules (Li et al., 2019).
Drug Resistance and Treatment Strategies
- Pyrazinamide Resistance in Tuberculosis : The role of pyrazinamide (PZA) in tuberculosis treatment, particularly its mechanism of action and resistance, has been a subject of intense research. PZA is critical for the treatment of MDR and XDR tuberculosis. Understanding the molecular mechanisms of PZA resistance can inform the development of new therapeutic strategies and the rational use of existing drugs (Njire et al., 2016).
Synthetic Methodologies
- Synthesis of Pyrazole Heterocycles : The development of synthetic methodologies for pyrazole heterocycles, including those involving pyrazin-2-yloxy groups, has been a focus of research due to their significant biological activities. These methodologies include condensation, cyclization, and multicomponent reactions, enabling the synthesis of heterocyclic compounds with potential therapeutic applications (Becerra et al., 2022).
Propiedades
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19(14-1-6-17-13(11-14)7-8-21-17)23-15-2-4-16(5-3-15)25-18-12-20-9-10-22-18/h1,6-12,15-16,21H,2-5H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZKTNOYFFWTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-indole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2531353.png)
![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)
![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)




